molecular formula C23H26N6O3S B2598648 1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 887223-44-1

1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Número de catálogo: B2598648
Número CAS: 887223-44-1
Peso molecular: 466.56
Clave InChI: YLPOFFUGEURXIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core substituted with a 4-methyl group and a 4-oxobutyl side chain linked to a 4-(4-methoxyphenyl)piperazine moiety. The 4-methoxyphenyl substituent may enhance selectivity for specific receptor subtypes or modulate pharmacokinetic properties like solubility and metabolic stability. The thieno-triazolo-pyrimidinone scaffold contributes to planar aromaticity, likely influencing binding affinity and enzymatic stability.

Propiedades

IUPAC Name

12-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3S/c1-26-22(31)21-18(10-15-33-21)29-19(24-25-23(26)29)4-3-5-20(30)28-13-11-27(12-14-28)16-6-8-17(32-2)9-7-16/h6-10,15H,3-5,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPOFFUGEURXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

The compound 1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C23H27N5O3
  • Molecular Weight : 421.49 g/mol

The compound features a thieno[2,3-e][1,2,4]triazolo-pyrimidinone core with a piperazine substituent, which is known to influence its biological activity significantly.

Antimalarial Activity

Research indicates that derivatives of triazolo-pyrimidinones exhibit promising antimalarial properties. A study focused on related compounds demonstrated their efficacy against Plasmodium falciparum, the causative agent of malaria. The compound is hypothesized to share similar mechanisms due to structural analogies with known antimalarial agents .

Dopamine D3 Receptor Antagonism

The compound has been investigated for its antagonistic effects on the dopamine D3 receptor (D3R). A related study highlighted that modifications in the piperazine moiety enhance binding affinity and selectivity towards D3R over D2-like receptors. This selectivity is crucial for developing treatments for substance use disorders . The binding affinity (Ki) values reported for similar compounds suggest that this compound may also exhibit significant D3R antagonism.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The piperazine ring facilitates interaction with neurotransmitter receptors, particularly dopamine receptors.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific metabolic pathways in Plasmodium species, potentially leading to their antimalarial effects.

Case Study 1: Antimalarial Efficacy

In a controlled study, derivatives similar to the target compound were tested against Plasmodium falciparum. Results indicated a significant reduction in parasite load at concentrations as low as 0.5 µM. The study concluded that structural modifications can enhance potency and selectivity against malaria parasites .

Case Study 2: D3R Selectivity

A pharmacological evaluation of a closely related compound demonstrated a Ki value of 0.39 nM for D3R with minimal activity on D2R (Ki = 53 nM). This 136-fold selectivity suggests that fine-tuning the chemical structure can yield compounds with desirable pharmacological profiles suitable for treating addiction-related disorders .

Summary Table of Biological Activities

Activity Target IC50/Ki Values Reference
AntimalarialPlasmodium falciparum0.5 µM
D3 Receptor AntagonismDopamine D3 ReceptorKi = 0.39 nM
D2 ReceptorKi = 53 nM

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Key Substituents Potential Target/Activity Reference
Target Compound Thieno-triazolo-pyrimidinone 4-methyl; 4-oxobutyl-4-(4-methoxyphenyl)piperazine Adenosine receptors (inferred), CNS modulation
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno-triazolo-pyrimidinone () Thieno-triazolo-pyrimidinone 4-butyl; 3-oxo-propyl-4-(pyrimidin-2-yl)piperazine Likely adenosine receptor ligand (A2A subtype due to pyrimidinyl group)
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ) Pyrazolopyrimidinone Trifluoromethylphenyl-piperazine; pyrazole Serotonergic/dopaminergic receptors (arylpiperazine derivatives)
4-Methylphenyl-triazolo-benzo-thieno-pyrimidines () Triazolo-benzo-thieno-pyrimidine Piperidinylmethyl/pyrrolidinylmethyl substituents Anticancer/antimicrobial activity (comparable to standards)
Chromeno[4,3-d]pyrimidin-5-one () Chromeno-pyrimidine Piperidine-phenyl; thiourea-derived Computational drug-like properties (oral bioavailability)

Pharmacological and Functional Comparisons

Receptor Selectivity and Binding

  • Adenosine Receptor Targeting: The target compound’s 4-methoxyphenyl-piperazine moiety may confer selectivity for adenosine A3 receptors, which are activated under pathophysiological conditions (e.g., ischemia) . In contrast, the pyrimidinyl-piperazine analogue () likely targets A2A receptors due to the electron-deficient pyrimidine ring enhancing Gs protein coupling .

Research Findings and Bioactivity

: Triazolo-benzo-thieno-pyrimidines with piperidinylmethyl substituents exhibited bioactivity comparable to standard drugs, highlighting the importance of N-alkylation on the triazolo ring for potency .

: Computational studies on chromeno-pyrimidines demonstrated favorable oral bioavailability, suggesting structural optimizations (e.g., reducing molecular weight) could enhance the target compound’s pharmacokinetics .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.